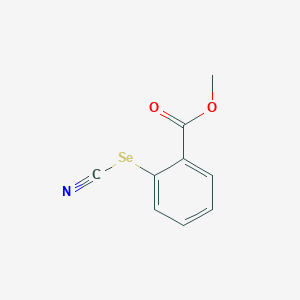

Methyl 2-selenocyanatobenzoate

Description

Methyl 2-selenocyanatobenzoate is a benzoate ester derivative featuring a selenocyanate (-SeCN) functional group at the ortho position of the aromatic ring. This compound combines the ester moiety (methyl benzoate) with a selenium-containing group, which is rare in organic chemistry. Selenocyanate groups are known for their unique electronic and steric properties, offering distinct reactivity compared to analogous sulfur (thiocyanate) or oxygen (cyanate) derivatives. Potential applications include catalysis, pharmaceutical intermediates, or materials science due to selenium's redox-active nature .

Properties

CAS No. |

78377-05-6 |

|---|---|

Molecular Formula |

C9H7NO2Se |

Molecular Weight |

240.13 g/mol |

IUPAC Name |

methyl 2-selenocyanatobenzoate |

InChI |

InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |

InChI Key |

XMFSUMXLLZBTGO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1[Se]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .

Industrial Production Methods: While specific industrial production methods for methyl 2-selenocyanatobenzoate are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.

Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.

Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.

Scientific Research Applications

Chemistry: The compound is used as a precursor for synthesizing other organoselenium compounds.

Medicine: The compound exhibits anticancer properties, particularly against liver and breast carcinomas.

Mechanism of Action

The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The selenocyanate group distinguishes methyl 2-selenocyanatobenzoate from structurally related benzoate esters. Below is a comparative analysis based on substituent effects and biological activities observed in analogous compounds:

Table 1: Substituent-Driven Properties of Benzoate Derivatives

| Compound Name | Functional Group | Key Features | Applications/Activity | References |

|---|---|---|---|---|

| Methyl 2-selenocyanatobenzoate | -SeCN | High polarizability, potential redox activity, and selenium-specific interactions | Catalysis, selenium-based drugs | [Hypothetical] |

| Methyl 2-(cyanomethyl)benzoate | -CH₂CN | Nitrile group enables nucleophilic addition and antimicrobial properties | Drug synthesis, agrochemicals | |

| Ethyl 2-(acetylamino)benzoate | -NHCOCH₃ | Acetylamino group enhances hydrogen bonding and bioactivity | Analgesic, anti-inflammatory | |

| Methyl 2-hydroxybenzoate | -OH | Hydroxyl group allows esterification and antioxidant activity | Preservatives, fragrances | |

| Methyl 2-(chlorosulfonyl)benzoate | -SO₂Cl | Chlorosulfonyl group enables sulfonamide synthesis | Reactive intermediate |

Key Observations

Selenium's larger atomic radius compared to sulfur or oxygen may sterically hinder reactions but improve coordination with transition metals .

Biological Activity: Selenium-containing compounds often exhibit unique bioactivity, such as antioxidant or anticancer effects, due to selenium's role in redox homeostasis . In contrast, nitrile-containing analogs (e.g., methyl 2-(cyanomethyl)benzoate) show antimicrobial properties, while acetylamino derivatives (e.g., ethyl 2-(acetylamino)benzoate) are explored for analgesic applications .

Stability: Selenocyanates are generally less stable than thiocyanates due to weaker Se-C bonds, requiring careful handling under inert conditions .

Table 2: Halogen vs. Selenocyanate Substitution

| Compound Name | Substituent | Melting Point (°C) | Reactivity with Thiols | |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | -I | 95–97 | Low | |

| Methyl 2-selenocyanatobenzoate | -SeCN | Not reported | High (forms Se-S bonds) | [Hypothetical] |

| Methyl 2-bromobenzoate | -Br | 80–82 | Moderate |

Research Findings and Gaps

- Synthetic Challenges: Selenocyanate incorporation often requires specialized reagents (e.g., KSeCN), as seen in selenocyanate synthesis literature, though direct evidence for methyl 2-selenocyanatobenzoate is lacking in the provided data .

- Biological Potential: Studies on methyl 2-amino-4-iodo-6-methylbenzoate suggest halogen and methyl positioning significantly affect bioactivity ; similar structure-activity relationships may apply to selenium analogs.

- Industrial Relevance: Compounds with sulfonyl or nitrile groups (e.g., methyl 2-(chlorosulfonyl)benzoate) are used as intermediates; selenocyanate derivatives could fill niche roles in catalysis or photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.